5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, sulfanyl, and carbonitrile groups, as well as substituted phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the dihydropyridine core.
Acetylation: The acetyl group can be added through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Substitution with Phenyl Rings: The phenyl rings can be introduced through electrophilic aromatic substitution reactions, where the dihydropyridine core reacts with substituted benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester and nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amides, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids, amides
Scientific Research Applications
5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The dihydropyridine core may interact with calcium channels, affecting cellular calcium levels and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- **5-Acetyl-4-(4-ethylphenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
The uniqueness of 5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups and its structural complexity
Properties
IUPAC Name |
5-acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-4-17-5-7-18(8-6-17)22(30)14-31-25-21(13-27)24(19-9-11-20(26)12-10-19)23(16(3)29)15(2)28-25/h5-12,24,28H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPOIBPUCVNMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.